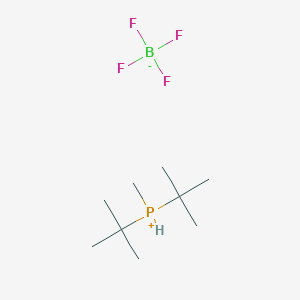

Di-tert-butyl(methyl)phosphonium tetrafluoroborate

説明

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a phosphonium salt with the molecular formula C9H22BF4P. It is commonly used as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The compound is known for its stability and effectiveness in facilitating various chemical transformations.

準備方法

The synthesis of di-tert-butyl(methyl)phosphonium tetrafluoroborate typically involves the reaction of di-tert-butylmethylphosphine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

Di-tert-butyl(methyl)phosphonium tetrafluoroborate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. Common reagents include palladium catalysts and various boron or halide compounds.

Borylation Reactions: It can be used in the palladium-catalyzed borylation of primary alkyl electrophiles using bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as the boron source.

科学的研究の応用

Palladium-Catalyzed Reactions

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is prominently used as a ligand in palladium-catalyzed reactions, which are essential for the formation of carbon-carbon bonds. This compound facilitates several types of reactions:

- Direct Arylation : It has been effectively employed in the palladium-catalyzed direct arylation of various substrates, enabling the formation of complex aromatic compounds under mild conditions. For instance, it allows for the selective formation of 4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles, demonstrating high functional group compatibility and efficiency .

- Borylation Reactions : The compound is also utilized in palladium-catalyzed borylation processes, where it aids in the borylation of primary alkyl electrophiles such as bromides and iodides using bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as boron sources .

Synthesis of Nantenine Analogs

This compound serves as a precursor for synthesizing nantenine analogs, which are compounds with potential pharmacological activities. The synthesis involves the introduction of a C4 phenyl substituent, showcasing the compound's versatility in medicinal chemistry applications .

Case Study 1: Direct Arylation of Thiophenes

A study highlighted the use of this compound in the oxidative double C–H functionalization of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole). This reaction was conducted under mild conditions (120 °C), significantly enhancing the yields of the desired products compared to traditional methods . The results indicated that this phosphonium salt can effectively stabilize palladium complexes, leading to improved reaction outcomes.

| Reaction Type | Temperature | Yield (%) | Notes |

|---|---|---|---|

| Direct Arylation | 120 °C | Moderate to High | Enhanced selectivity and functional group compatibility |

Case Study 2: Borylation of Electrophiles

In another application, this compound was tested for its efficacy in borylating primary alkyl electrophiles. The study demonstrated that using this compound allowed for lower reaction temperatures and higher yields when compared to conventional methods .

| Substrate Type | Borylation Source | Yield (%) | Conditions |

|---|---|---|---|

| Primary Alkyl Bromides | Bis(pinacolato)diboron | High | Mild conditions |

作用機序

The mechanism of action of di-tert-butyl(methyl)phosphonium tetrafluoroborate in catalytic reactions involves the formation of a phosphonium intermediate, which facilitates the transfer of functional groups between reactants. The molecular targets and pathways involved depend on the specific reaction and conditions but generally include the activation of palladium catalysts and the stabilization of reactive intermediates.

類似化合物との比較

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is unique in its stability and effectiveness as a reagent in organic synthesis. Similar compounds include:

Tri-tert-butylphosphonium tetrafluoroborate: Another phosphonium salt used in similar catalytic reactions.

Di-tert-butylmethylphosphine: A related phosphine compound used as a ligand in various catalytic processes.

Tributylphosphine tetrafluoroborate: Another phosphonium salt with similar applications in organic synthesis.

These compounds share similar chemical properties but may differ in their reactivity and specific applications.

生物活性

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a phosphonium salt with significant implications in both organic synthesis and potential biological applications. This article aims to explore its biological activity, particularly focusing on its role in medicinal chemistry and catalysis, supported by relevant data tables and research findings.

- Molecular Formula : CHBFP

- Molecular Weight : 253.15 g/mol

- Melting Point : >230 °C

- pH (1% solution) : 1.79

The compound features a phosphonium functional group, which is known for its ability to stabilize various reaction intermediates, making it valuable in synthetic chemistry.

Affinity for Receptors

This compound has been identified as a precursor for nantenine analogs that exhibit affinity for the 5-HT receptor, a serotonin receptor involved in various physiological processes including mood regulation and vascular function . This suggests potential applications in pharmacology, particularly in developing drugs targeting serotonin pathways.

Catalytic Applications

The compound is also utilized as a catalyst in palladium-catalyzed reactions, which are essential in the synthesis of complex organic molecules. Research indicates that it enhances the efficiency of cross-coupling reactions, allowing for the formation of biaryl compounds with medicinal significance .

Case Studies and Research Findings

- Catalytic Performance : A study demonstrated that using this compound in palladium-catalyzed direct arylation reactions significantly improved yields compared to traditional methods. The optimal conditions involved varying solvent types and temperatures, which were crucial for maximizing product formation (see Table 1) .

- Biological Screening : In vitro assays showed that derivatives synthesized from this phosphonium salt exhibited selective activity against certain cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

- Nanoparticle Stabilization : The compound has been shown to stabilize metal nanoparticles effectively, enhancing their catalytic properties. This stabilization is critical for applications in nanomedicine and environmental remediation .

Table 1: Catalytic Performance of this compound

| Reaction Conditions | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Entry 1 | DMA | 80 | 25 |

| Entry 2 | Toluene | 130 | 55 |

| Entry 3 | DMSO | 100 | 45 |

Note: Yields represent the percentage of desired product obtained from the starting materials .

Safety and Handling

This compound is classified as hazardous. It can cause skin and eye irritation, necessitating proper safety precautions during handling. Personal protective equipment (PPE) such as gloves and goggles should be used to minimize exposure .

特性

IUPAC Name |

ditert-butyl(methyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDLRXCAHKUWJS-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-30-3, 479094-62-7 | |

| Record name | Di-tert-butyl(methyl)phosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-tert-butyl(methyl)phosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Di-tert-butyl(methyl)phosphonium tetrafluoroborate in palladium-catalyzed reactions?

A1: this compound serves as a precursor for ligands in palladium-catalyzed cross-coupling reactions []. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, widely used in organic synthesis and pharmaceutical development.

Q2: How does this compound contribute to the synthesis of benzo-bis-thiadiazoles?

A2: Research has shown that this compound, in conjunction with palladium acetate, facilitates the direct C–H arylation of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) with various bromo(iodo)arenes and -thiophenes []. This method provides a selective route to synthesize both 4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles, valuable compounds for materials science applications.

Q3: Can this compound impact the crystallization process in perovskite solar cell fabrication?

A3: Yes, recent studies have demonstrated that this compound can be utilized to control the crystallization of FAPbI3-based perovskites in solar cells []. By forming a low-solubility complex with PbI2, it acts as a seed during the solvent-evaporation process, leading to improved film quality and enhanced device efficiency. This "heterogeneous seeding-induced crystallization" approach highlights the versatility of this compound in materials science beyond its traditional role in catalysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。